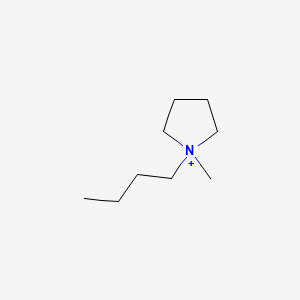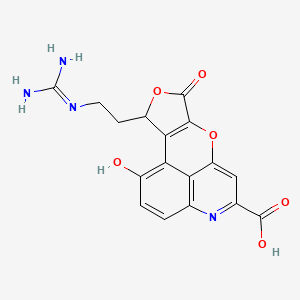
1-(1E-tetradecenyl)-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PC(O-14:1(1E)/0:0) is a lysophosphatidylcholine O-14:0.
Aplicaciones Científicas De Investigación
Lipid Membrane Interactions
A study by Huang et al. (2013) utilized a label-free sensing platform based on pH modulation to detect interactions between small molecules and lipid bilayers. The study involved membranes containing various phospholipids, including POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine), demonstrating how these interactions can be essential for understanding drug-membrane interactions. This research suggests potential applications of 1-(1E-tetradecenyl)-sn-glycero-3-phosphocholine in the study of membrane dynamics and drug interactions (Huang et al., 2013).
Bicelle Systems for Structural Biology
Wu et al. (2010) investigated bicelles formed by mixtures of various phosphocholines, including DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) for use in spectroscopic studies of membrane-bound peptides. This study highlights the potential of 1-(1E-tetradecenyl)-sn-glycero-3-phosphocholine in creating stable bicelle systems for studying membrane protein structures (Wu et al., 2010).
Analysis of Phosphatidylcholine Hydrolysis
Kiełbowicz et al. (2012) developed a method for analyzing phosphatidylcholine hydrolysis products. This research is relevant for understanding the behavior of compounds like 1-(1E-tetradecenyl)-sn-glycero-3-phosphocholine during hydrolysis, which could have implications in lipid biochemistry and pharmaceutical sciences (Kiełbowicz et al., 2012).
Antibacterial Properties via Membrane Interaction
A study by Sautrey et al. (2011) investigated the membrane activity of certain compounds on model lipid membranes. This study offers insights into how 1-(1E-tetradecenyl)-sn-glycero-3-phosphocholine could be used to study antibacterial properties based on membrane interactions (Sautrey et al., 2011).
Enzymatic Deacylation in Lipid Synthesis
Research by Blasi et al. (2006) focused on the enzymatic deacylation of diacyl-sn-glycero-3-phosphocholines to sn-glycerol-3-phosphocholine. This process is crucial for synthesizing structured phosphocholines, potentially including 1-(1E-tetradecenyl)-sn-glycero-3-phosphocholine, which could have applications in biochemistry and pharmaceutical manufacturing (Blasi et al., 2006).
Propiedades
Fórmula molecular |
C22H46NO6P |
|---|---|
Peso molecular |
451.6 g/mol |
Nombre IUPAC |
[(2R)-2-hydroxy-3-[(E)-tetradec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C22H46NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-27-20-22(24)21-29-30(25,26)28-19-17-23(2,3)4/h16,18,22,24H,5-15,17,19-21H2,1-4H3/b18-16+/t22-/m1/s1 |
Clave InChI |
AAFONNYQRYRPOU-WTYVIMSDSA-N |
SMILES isomérico |
CCCCCCCCCCCC/C=C/OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
SMILES canónico |
CCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





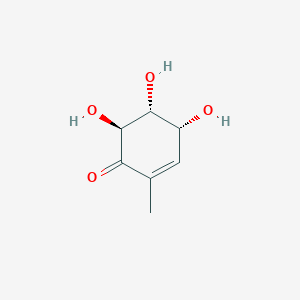
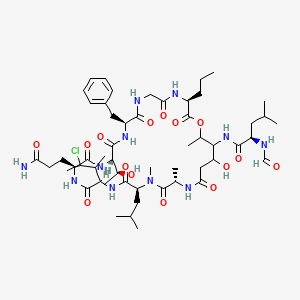
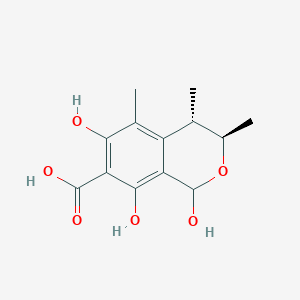
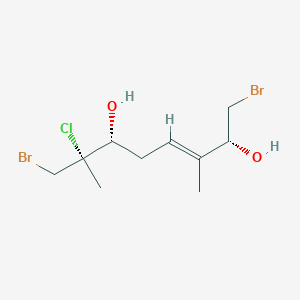
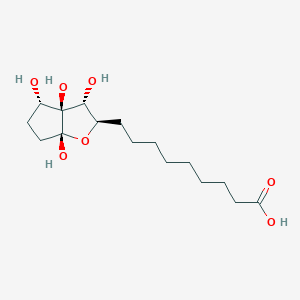


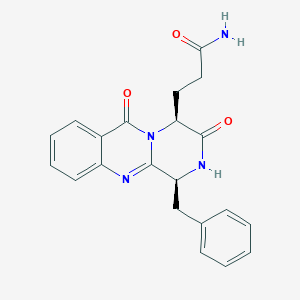
![[(1aR,4aR,6R,7R,7aR,7bR)-7-hydroxy-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[e]azulen-6-yl] acetate](/img/structure/B1250680.png)

